Cas no 2229648-58-0 (1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one)

1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one
- 2229648-58-0
- EN300-1801496
- 1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one
-
- インチ: 1S/C12H14O2/c1-9(8-11-4-3-7-14-11)12(5-6-12)10(2)13/h3-4,7-8H,5-6H2,1-2H3/b9-8+
- InChIKey: NSCWAQGDROJHML-CMDGGOBGSA-N
- ほほえんだ: O=C(C)C1(/C(=C/C2=CC=CO2)/C)CC1
計算された属性
- せいみつぶんしりょう: 190.099379685g/mol
- どういたいしつりょう: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30.2Ų
1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1801496-0.1g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1801496-5.0g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1801496-10.0g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1801496-1.0g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1801496-0.25g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1801496-1g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 1g |
$1214.0 | 2023-09-19 | ||
Enamine | EN300-1801496-5g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 5g |
$3520.0 | 2023-09-19 | ||
Enamine | EN300-1801496-0.05g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1801496-2.5g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1801496-10g |
1-{1-[1-(furan-2-yl)prop-1-en-2-yl]cyclopropyl}ethan-1-one |
2229648-58-0 | 10g |
$5221.0 | 2023-09-19 |
1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one 関連文献
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
2. Book reviews
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-oneに関する追加情報
Research Brief on 1-{1-1-(Furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one (CAS: 2229648-58-0)
The compound 1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one (CAS: 2229648-58-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and mechanistic insights.
Recent studies have highlighted the efficient synthetic routes for 1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one, with particular emphasis on cyclopropanation and furan ring functionalization. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the compound's structural integrity. Computational modeling has further elucidated its electronic properties, which are critical for understanding its reactivity and interaction with biological targets.
In vitro and in vivo evaluations have demonstrated promising biological activities for this compound, particularly in the context of anti-inflammatory and anticancer applications. Mechanistic studies suggest that it modulates key signaling pathways, such as NF-κB and MAPK, thereby inhibiting pro-inflammatory cytokine production and inducing apoptosis in cancer cells. These findings position the compound as a potential lead for further drug development.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Future research directions may include structural modifications to enhance its therapeutic efficacy and reduce potential off-target effects. Collaborative efforts between chemists and biologists will be essential to translate these preclinical findings into clinical applications.
In conclusion, 1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one represents a compelling case study in the intersection of chemical synthesis and biological evaluation. Its multifaceted activities underscore the importance of continued research to unlock its full therapeutic potential. This brief serves as a foundation for researchers interested in exploring this compound further.
2229648-58-0 (1-{1-1-(furan-2-yl)prop-1-en-2-ylcyclopropyl}ethan-1-one) 関連製品
- 85686-48-2(6-(2,4-dichlorophenoxy)pyridin-3-amine)
- 2680880-89-9(4-{(benzyloxy)carbonyl(2-hydroxyphenyl)methylamino}-1-ethyl-1H-pyrazole-3-carboxylic acid)
- 1904274-93-6(1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one)
- 2034496-99-4(3-tert-butyl-1-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}urea)
- 2229319-05-3((1-{2-(dimethylamino)-4-fluorophenylmethyl}cyclopropyl)methanol)
- 2228654-33-7(tert-butyl 3-(2-fluoro-3-methylphenyl)piperazine-1-carboxylate)
- 773846-62-1(2-amino-5-fluoro-N-methylbenzamide)
- 2490196-50-2(10H-Phenoxazine, 1,9-dibromo-)
- 1514568-03-6(1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine)
- 2728765-98-6(2-(2,6-dioxopiperidin-3-yl)-5-{(3S)-piperidin-3-ylamino}-2,3-dihydro-1H-isoindole-1,3-dione)




